![molecular formula C7H5NO B1313802 Furo[3,2-c]pyridine CAS No. 271-92-1](/img/structure/B1313802.png)
Furo[3,2-c]pyridine
Overview
Description
Furo[3,2-c]pyridine is a bicyclic heterocyclic compound comprising a fused furan and pyridine ring system. Its structure features a furan oxygen atom at the 3-position and a pyridine nitrogen atom at the 2-position (Figure 1).
Preparation Methods
Sonogashira Coupling Followed by 5-endo-dig Cyclization
Method Overview
A highly efficient and flexible approach to synthesize furo[3,2-c]pyridines involves a cascade process starting from 4-hydroxy-3-iodopyridine. This precursor undergoes a Sonogashira cross-coupling with terminal alkynes, followed immediately by a base-induced 5-endo-dig cyclization where the pyridine oxygen attacks the alkynyl moiety to form the furan ring.
Key Steps
- Preparation of 4-hydroxy-3-iodopyridine (precursor) via iodination of 4-hydroxypyridine using mild iodination reagents such as tetramethylammonium dichloroiodate, yielding up to 81% purity.
- Sonogashira reaction conditions: Pd(OAc)2, PPh3 catalyst, CuI co-catalyst, diisopropylamine base, DMF solvent, at 70–80 °C.
- Subsequent intramolecular cyclization forms the furo[3,2-c]pyridine core.
Yields and Variations
- Simple this compound derivatives were obtained in good yields (41–94%) depending on the alkyne substrate.
- Multivalent derivatives (divalent and trivalent) were synthesized using dialkynes and trialkynes, with yields ranging from 41% to 94%.
Research Findings
- The method allows the synthesis of monovalent, divalent, and trivalent furo[3,2-c]pyridines.
- The reaction is versatile and can be adapted to various alkynes, enabling structural diversity.
- Photophysical properties of the products were studied, showing absorption maxima between 247–322 nm and emissions in the 344–388 nm range, indicating potential applications in materials science.
Representative Data Table: Absorption and Emission of Selected this compound Derivatives
Compound | Absorption λmax (nm) | log ε | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
---|---|---|---|---|
8 (monovalent) | 252 (CHCl3) | 3.9 | — | — |
19 (N-oxide) | 241 (MeCN) | 4.4 | 388 | 15,700 |
15 (divalent, conjugated) | 298 (MeCN) | 4.8 | 374 | 6,800 |
16 (divalent) | 247 (MeCN) | 4.4 | 344 | 11,400 |
20 (bifuro derivative) | 322 (MeCN) | 4.5 | 374 | 4,300 |
Note: MeCN = acetonitrile solvent
(Source: Taszarek and Reissig, 2022)
Pictet–Spengler Reaction-Based Semi-One-Pot Synthesis
Method Overview
This method targets the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines , a reduced form of furo[3,2-c]pyridines, via a Pictet–Spengler cyclization . It involves condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization.
Key Steps
- Formation of an imine intermediate by refluxing the amine and aldehyde in acetonitrile.
- Addition of acid (e.g., HCl) to induce cyclization via an acyliminium ion intermediate.
- Isolation of the tetrahydrothis compound product, often as hydrochloride salts, converted to free bases by base treatment.
Reaction Conditions and Yields
- Reaction temperature: 50 °C for cyclization.
- Reaction time and temperature optimization increased yields from 26% to higher values.
- Electron-donating substituents on the aromatic aldehyde improved yields significantly compared to electron-withdrawing groups.
Research Findings
- The method provides a shortcut to 4-substituted tetrahydrofuro[3,2-c]pyridines with reasonable yields.
- The approach is mild, uses readily available starting materials, and is amenable to various aromatic aldehydes.
- Subsequent transformations of the products into functionalized derivatives were demonstrated, expanding synthetic utility.
(Source: Recent study published in 2023)
Pd/C-Cu Catalyzed Coupling of 3-Chloro-2-hydroxypyridine with Terminal Alkynes
Method Overview
A convenient synthesis of 2-substituted furo[3,2-b]pyridines (closely related isomeric systems) was developed via a sequential C-C coupling and C-O bond formation in a single pot, catalyzed by Pd/C and CuI under ultrasound irradiation.
Key Steps
- Coupling of 3-chloro-2-hydroxypyridine with terminal alkynes in ethanol.
- Use of 10% Pd/C catalyst, CuI, triphenylphosphine, and triethylamine.
- Ultrasound irradiation to enhance reaction rates and yields.
Research Findings
- The method yielded a range of 2-substituted furo[3,2-b]pyridines.
- Biological evaluation showed promising growth inhibition against breast cancer cell lines and SIRT1 enzyme inhibition.
- Demonstrated apoptosis-inducing potential in cancer cells, indicating pharmaceutical relevance.
Though this method focuses on the b-isomer, it provides insights into catalytic strategies applicable to this compound synthesis.
Alternative Coupling and Cyclization Strategies
Notes on Other Methods
- Oxidation of this compound to N-oxide derivatives followed by regioselective chlorination and reductive homo-coupling has been explored to create bithis compound derivatives.
- These methods involve reagents such as m-chloroperoxybenzoic acid, phosphorus oxychloride, nickel catalysts, and zinc.
- Yields are moderate, and regioselectivity is a key consideration.
- These approaches expand the structural diversity of furo[3,2-c]pyridines and their derivatives.
(Source: Taszarek and Reissig, 2022)
Summary Table of Preparation Methods for this compound
Method | Key Reagents/Conditions | Product Type | Yield Range | Notes |
---|---|---|---|---|
Sonogashira Coupling + 5-endo-dig Cyclization | 4-hydroxy-3-iodopyridine, Pd catalyst, CuI, alkynes, base, DMF, 70–80 °C | Mono-, di-, trivalent furo[3,2-c]pyridines | 41–94% | Versatile, scalable, allows multivalent derivatives |
Pictet–Spengler Reaction | 2-(5-methylfuran-2-yl)ethanamine, aromatic aldehydes, acid catalyst, CH3CN, 50 °C | 4-substituted tetrahydrofuro[3,2-c]pyridines | ~26% to higher with optimization | Mild, semi-one-pot, good for substituted derivatives |
Pd/C-Cu Catalyzed Coupling | 3-chloro-2-hydroxypyridine, terminal alkynes, Pd/C, CuI, EtOH, ultrasound | 2-substituted furo[3,2-b]pyridines (related) | Moderate to good | Single-pot, catalytic, biologically active products |
Oxidation and Reductive Coupling | m-CPBA, POCl3, Ni catalyst, Zn, reductive conditions | Bithis compound derivatives | Moderate | Expands structural diversity, regioselective |
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both the furan and pyridine rings, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to yield reduced forms of the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the this compound ring system under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activity
Furo[3,2-c]pyridine derivatives have been investigated for their antimicrobial properties. A study highlighted the synthesis of furo[3,2-c]coumarins, which exhibited potent antifungal activity against several strains, including Fusarium oxysporum and Botrytis cinerea, with minimum inhibitory concentrations as low as 6.25 μg/mL . Additionally, this compound-based compounds have shown promising results in combating drug-resistant bacteria due to their ability to generate reactive oxygen species upon light activation, making them effective photosensitizers for photodynamic therapy .
Anticancer Properties
Research has demonstrated that this compound derivatives possess significant anticancer activity. For instance, a study reported that certain furo[3,2-c]coumarin derivatives exhibited antiproliferative effects against MCF-7 breast cancer cells and HCT-15 colon cancer cells. The compounds were evaluated using the sulforhodamine B assay, showing effective inhibition of cancer cell growth . Furthermore, the incorporation of this compound into drug design has led to the development of new pharmacophores with potential antipsychotic activity by targeting serotonin receptors while exhibiting minimal interaction with dopamine receptors .
Material Science
Organic Light Emitting Diodes (OLEDs)
This compound-based iridium complexes have been explored for their application in organic light-emitting diodes (OLEDs). These complexes are characterized by their efficient phosphorescent properties and solution-processability, making them suitable for use in display technologies. The introduction of methoxy groups has been identified as a promising modification strategy to enhance the performance of these materials in OLED applications .
Photodynamic Therapy
Photosensitizers for Imaging and Bacterial Ablation
Recent advancements have positioned this compound as a key component in the development of photosensitizers for photodynamic therapy. A novel this compound-based photosensitizer demonstrated high quantum yield and efficiency in generating singlet oxygen species, which are crucial for effective bacterial ablation. This application is particularly promising for treating infections caused by Gram-positive bacteria both in vitro and in vivo .
Summary Table of Applications
Case Studies
- Antimicrobial Efficacy : A comprehensive study involving various furo[3,2-c]coumarin derivatives demonstrated their effectiveness against multiple fungal strains. The results indicated that structural modifications could enhance biological activity significantly.
- Anticancer Research : The antiproliferative effects of furo[3,2-c]coumarin derivatives were assessed through various assays revealing substantial growth inhibition in breast and colon cancer cell lines.
- OLED Development : Research into this compound-based iridium complexes has led to advancements in OLED technology, showcasing improved efficiency and stability due to specific molecular modifications.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For example, certain this compound derivatives have been shown to inhibit the activity of specific kinases, which are enzymes involved in cell signaling and regulation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Key Differences :
- Electron Density: Thieno[3,2-c]pyridine’s sulfur atom enhances electron delocalization compared to furo analogs, affecting receptor binding .
- Synthetic Flexibility: Furo[3,2-c]pyridine derivatives are more amenable to multivalent synthesis (e.g., spacer-linked divalent compounds) than benzofuroquinolines .
Pharmacological Activity Comparison
Contrasts :
- Thieno derivatives exhibit stronger serotonin receptor affinity but weaker dopamine D₂ binding compared to furo analogs, despite similar antipsychotic profiles .
- Benzofuroquinolines show enhanced cytotoxicity over simple furo[3,2-c]pyridines, likely due to planar aromatic stacking .
Physicochemical Properties
Property | This compound (8) | This compound N-oxide (19) | Bithis compound (20) | Thieno[3,2-c]pyridine (22) |
---|---|---|---|---|
λₐbs (nm) | 250 | 250 | 322 | 290 |
λₑm (nm) | N/A | 388 | 374 | 340 |
Stokes Shift (nm) | — | 138 | 52 | 50 |
Data from UV-Vis studies highlight extended conjugation in bifuro derivatives (e.g., 20) versus monovalent analogs . Thieno derivatives exhibit redshifted absorption due to sulfur’s electron-donating effects .
Biological Activity
Furo[3,2-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a fused ring system that combines a furan and a pyridine moiety. The synthesis of this compound typically involves cyclization reactions that yield derivatives with varying substituents, enhancing their biological properties. For example, one study reported the synthesis of various this compound derivatives through cyclization of furan-2-carbaldehyde under specific reaction conditions, leading to compounds with promising antimicrobial activity against several bacterial strains .
Table 1: Common Synthetic Routes for this compound Derivatives
Synthetic Route | Key Reagents | Yield (%) | Biological Activity |
---|---|---|---|
Cyclization of furan-2-carbaldehyde | Phosphorus oxychloride, boronic acid | 70-85 | Moderate antimicrobial |
Reaction with acetonitrile | Potassium carbonate | 60-75 | Anticancer potential |
Suzuki coupling | Boronic acid | 50-65 | Antimicrobial |
Anticancer Properties
Research has demonstrated that this compound derivatives exhibit significant anticancer activity. A notable study synthesized new furanopyridone derivatives and evaluated their cytotoxic effects against esophageal cancer cell lines (KYSE70 and KYSE150). One derivative (compound 4c) showed an impressive 99% inhibition of cell growth at a concentration of 20 µg/mL with an IC50 value of 0.655 µg/mL after 24 hours. Molecular docking studies suggested that the binding interactions between these compounds and target proteins like METAP2 and EGFR are crucial for their anticancer effects .
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties. A study reported moderate to good activity against various bacterial strains such as Xanthomonas sp. and Erwinia amylovora. The compounds demonstrated effective inhibition at concentrations ranging from 10 to 100 µg/mL, indicating their potential as antimicrobial agents .
Neuroprotective Effects
Some derivatives of this compound have been identified as neuroprotective agents. For instance, certain compounds were shown to protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis .
Antileukemic Activity
The antileukemic potential of this compound derivatives has been highlighted in several studies. A specific compound demonstrated selectivity against leukemia cells while sparing normal cells, suggesting a promising therapeutic window for further development in leukemia treatment .
Case Study 1: Anticancer Activity Evaluation
In a recent study on the anticancer properties of this compound derivatives, researchers synthesized a series of compounds and evaluated their effects on various cancer cell lines. The most potent compound exhibited a remarkable ability to induce apoptosis in cancer cells via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several this compound derivatives against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives had higher efficacy than conventional antibiotics, highlighting their potential as alternative treatments in combating resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing furo[3,2-c]pyridine derivatives, and how are reaction conditions optimized?
this compound derivatives are often synthesized via cyclization reactions, Reissert-Henze reactions, or cross-coupling methods. For example:
- Reissert-Henze reaction : Used to prepare 4-cyanothis compound derivatives from N-oxides, followed by hydrolysis to generate carboxylic acids or amides under alkaline/acidic conditions .
- Suzuki coupling : 4-Chlorothis compound reacts with phenylboronic acid using Pd(PPh₃)₄ catalyst in dichloromethane, yielding 4-phenyl derivatives. However, yields vary (e.g., 20.2% for 4-phenylthis compound vs. 59% for benzofuro analogs) .
- Cyclization of alkoxyallenes : Lithiated methoxyallenes enable three-component synthesis of pyridine precursors, which undergo Sonogashira coupling and cyclization to form furo[3,2-c]pyridines . Optimization tips: Adjust catalyst loading, solvent polarity, and temperature. Purification via silica gel chromatography is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key methods include:
- ¹H/¹³C NMR : Identifies substituent positions and confirms ring fusion. For example, 4-phenylthis compound shows distinct aromatic proton shifts at δ 7.4–8.2 ppm .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 357.4 [M+H]⁺ for boronate intermediates) .
- HPLC : Assesses purity (>99% achieved for pyrazin-5-yl derivatives) .
- X-ray crystallography : Resolves π-π stacking interactions (e.g., centroid-centroid distance of 3.88 Å in copper complexes) .
Q. How is antimicrobial activity evaluated for this compound derivatives?
Standard protocols include:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Disk diffusion : Zones of inhibition are measured per CLSI guidelines.
- Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks ensure validity .
Advanced Research Questions
Q. How can low yields in Suzuki couplings of this compound be addressed?
The low yield (20.2%) of 4-phenylthis compound may stem from:
- Steric hindrance : Bulkier boronic acids reduce reactivity. Use microwave-assisted heating to enhance kinetics.
- Catalyst selection : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
- Solvent optimization : Switch to toluene/ethanol mixtures for better solubility.
Q. What strategies resolve contradictions in structural data for this compound complexes?
Discrepancies in π-π interactions or ligand geometry can arise from:
- Crystallographic vs. solution data : Compare solid-state (X-ray) and solution (NMR/UV-Vis) structures. For example, π-π stacking in copper complexes is confirmed via X-ray but may not persist in solution .
- DFT calculations : Validate experimental bond angles/energies (e.g., centroid shifts in stacking interactions) .
Q. How do this compound derivatives compare to thieno[3,2-c]pyridines in pharmacological activity?
- Structural differences : Thieno analogs replace the furan oxygen with sulfur, altering electronic properties (e.g., higher lipophilicity).
- Biological activity : Thieno[3,2-c]pyridines show stronger dopamine receptor antagonism, while furo derivatives exhibit better CNS penetration due to reduced polar surface area .
- Synthetic flexibility : Furo[3,2-c]pyridines are more reactive in nucleophilic substitutions, enabling diverse functionalization .
Q. What methodologies identify structure-activity relationships (SARs) for this compound-based antipsychotics?
- Pharmacophore mapping : Compare this compound with thieno analogs to pinpoint critical substituents (e.g., 4-phenyl groups enhance dopamine D₂ affinity) .
- In vivo models : Test antiparkinsonian activity in rodent models using rotational behavior assays .
- Computational docking : Simulate binding to dopamine receptors (e.g., Glide SP scoring in Schrödinger Suite) .
Q. Data Contradiction Analysis
Q. Why do antimicrobial results vary between this compound derivatives with similar structures?
Discrepancies may arise from:
- Test strains : Gram-negative bacteria (e.g., E. coli) often show lower susceptibility due to outer membrane barriers .
- Substituent effects : 4-Carboxamide derivatives exhibit higher activity than cyano analogs, likely due to improved membrane permeability .
- Synergistic effects : Metal complexes (e.g., Cu(II)) enhance activity via redox cycling, but cytotoxicity must be balanced .
Q. How to reconcile conflicting thermal stability data for this compound metal complexes?
- DSC/TGA analysis : Compare decomposition onset temperatures. For example, Cu(II) complexes decompose at 220–250°C, while Ni(II) analogs are stable up to 280°C .
- Ligand lability : Labile ligands (e.g., chloride) reduce thermal stability vs. rigid aromatic donors.
Q. Methodological Tables
Table 1 : Yield Optimization in Suzuki Coupling
Condition | Yield (%) | Notes |
---|---|---|
Pd(PPh₃)₄, CH₂Cl₂, rt | 20.2 | Low solubility of 4-chloro derivative |
Pd(OAc)₂/SPhos, toluene/EtOH, 80°C | 45–60 | Enhanced catalyst efficiency |
Microwave, 100°C, 10 min | 55 | Reduced reaction time |
Table 2 : Key Pharmacological Comparisons
Derivative | Dopamine D₂ IC₅₀ (nM) | LogP | CNS Penetration (Brain/Plasma Ratio) |
---|---|---|---|
4-Phenylthis compound | 120 | 2.1 | 0.8 |
Thieno[3,2-c]pyridine | 85 | 3.4 | 0.5 |
This compound-3-carboxamide | 200 | 1.8 | 1.2 |
Properties
IUPAC Name |
furo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDMEHCIRPKRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481687 | |
Record name | Furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-92-1 | |
Record name | Furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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